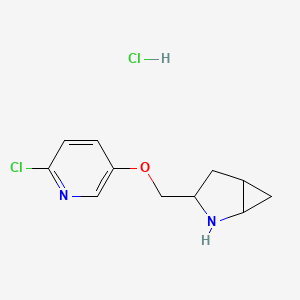
Suvn911;suvn 911
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ropanicant, also known as SUVN-911, is a novel compound that acts as an antagonist of the alpha-4 beta-2 nicotinic acetylcholine receptor. This compound is being developed for the treatment of major depressive disorders. It has shown promising results in preclinical studies, demonstrating antidepressant-like properties without causing cognitive dulling or sexual dysfunction .
Vorbereitungsmethoden
The synthesis of Ropanicant involves several steps, starting with the preparation of the core structure, 3-(6-chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane hydrochloride. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the reaction of 6-chloropyridine with a suitable azabicyclo compound under specific conditions.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired pharmacological properties.
Purification and isolation: The final compound is purified using techniques such as crystallization or chromatography to obtain a high-purity product.
Analyse Chemischer Reaktionen
Ropanicant undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ropanicant has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the interactions of alpha-4 beta-2 nicotinic acetylcholine receptors.
Biology: It is used to investigate the role of nicotinic acetylcholine receptors in various biological processes.
Medicine: It is being developed as a potential treatment for major depressive disorders, with preclinical studies showing promising results.
Wirkmechanismus
Ropanicant exerts its effects by selectively binding to the alpha-4 beta-2 nicotinic acetylcholine receptors. This binding inhibits the receptor’s activity, leading to an increase in serotonin and brain-derived neurotrophic factor levels. The compound also reduces the activity of ionized calcium-binding adaptor molecule 1, which is associated with neuroinflammation. These combined effects contribute to its antidepressant properties .
Vergleich Mit ähnlichen Verbindungen
Ropanicant is unique compared to other similar compounds due to its selective binding to the alpha-4 beta-2 nicotinic acetylcholine receptors and its rapid onset of action without causing cognitive dulling or sexual dysfunction. Similar compounds include:
TC-5214: Another alpha-4 beta-2 nicotinic acetylcholine receptor antagonist, but with different pharmacological properties.
Methyllycaconitine: A non-selective nicotinic acetylcholine receptor antagonist with broader effects on various receptor subtypes.
Eigenschaften
Molekularformel |
C11H14Cl2N2O |
|---|---|
Molekulargewicht |
261.14 g/mol |
IUPAC-Name |
3-[(6-chloropyridin-3-yl)oxymethyl]-2-azabicyclo[3.1.0]hexane;hydrochloride |
InChI |
InChI=1S/C11H13ClN2O.ClH/c12-11-2-1-9(5-13-11)15-6-8-3-7-4-10(7)14-8;/h1-2,5,7-8,10,14H,3-4,6H2;1H |
InChI-Schlüssel |
VZIQKVIAFWXNFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC2NC1COC3=CN=C(C=C3)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


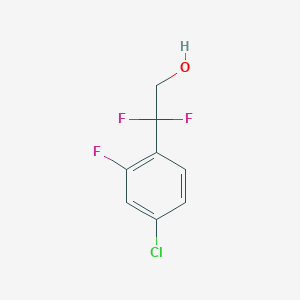
![2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12305593.png)

![tert-butyl 2-[(2-fluorophenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate](/img/structure/B12305603.png)
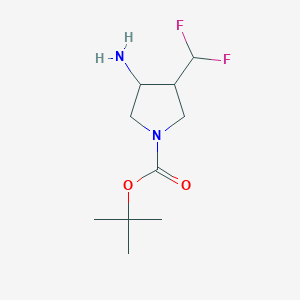
![2-[10-(3-Chlorophenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B12305619.png)
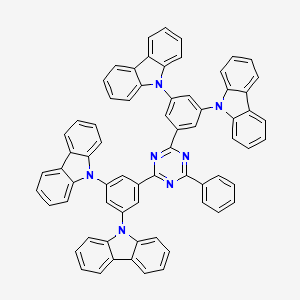
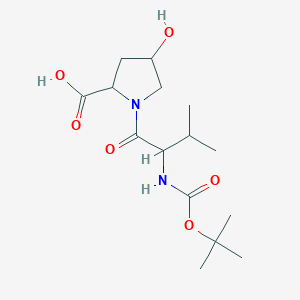
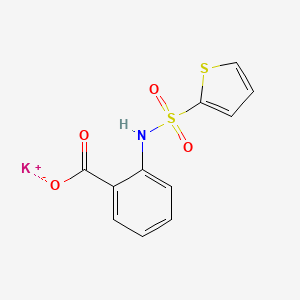

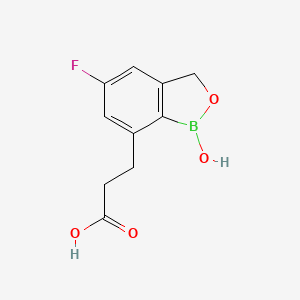
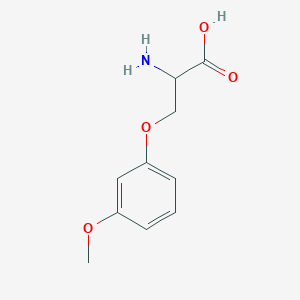

![rac-benzyl (1R,6S,7S)-6-hydroxy-8-oxa-3-azabicyclo[5.1.0]octane-3-carboxylate](/img/structure/B12305675.png)
